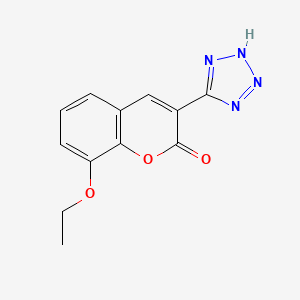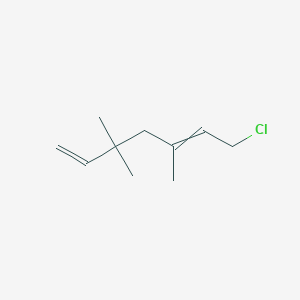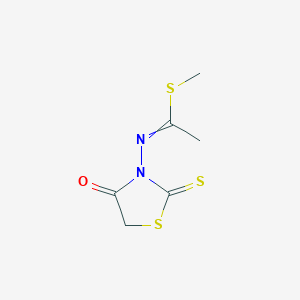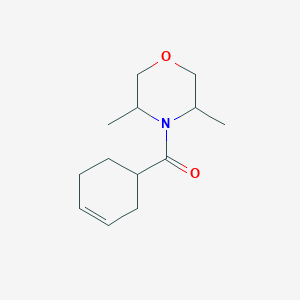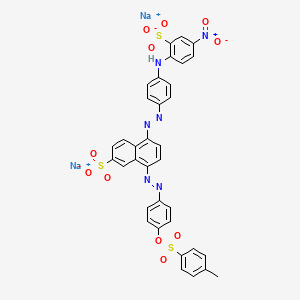
2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, making it a versatile compound in various chemical applications. This compound is often used in dye and pigment industries due to its vibrant color properties.
Métodos De Preparación
The synthesis of 2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions to introduce the azo groups. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The pathways involved often include complex organic transformations and interactions with biological molecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- 2-Naphthalenesulfonic acid derivatives with different azo group substitutions.
- Other azo dyes with varying sulfonic acid functionalities.
These compounds may share some properties but differ in their specific applications and reactivity profiles.
Propiedades
Número CAS |
72968-81-1 |
|---|---|
Fórmula molecular |
C35H24N6Na2O11S3 |
Peso molecular |
846.8 g/mol |
Nombre IUPAC |
disodium;8-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-2-13-28(14-3-22)55(50,51)52-27-11-8-25(9-12-27)38-40-33-19-18-32(30-16-15-29(21-31(30)33)53(44,45)46)39-37-24-6-4-23(5-7-24)36-34-17-10-26(41(42)43)20-35(34)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clave InChI |
BXMJSZZPKAWJHR-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


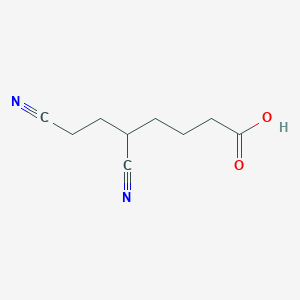
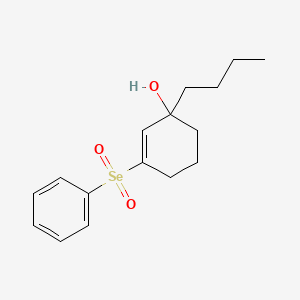

![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
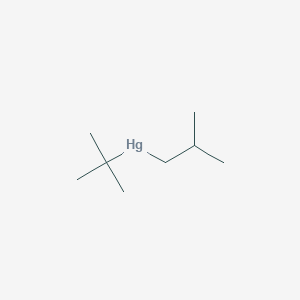
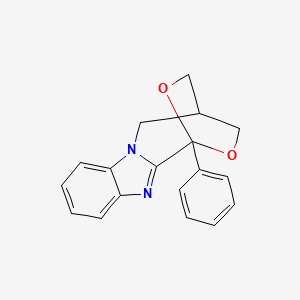
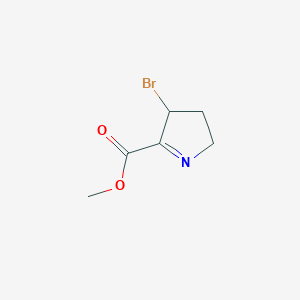
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
